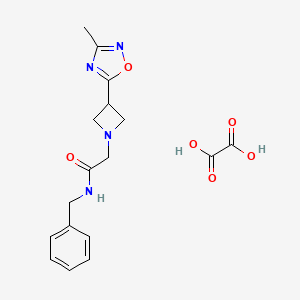

N-benzyl-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate

描述

属性

IUPAC Name |

N-benzyl-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2.C2H2O4/c1-11-17-15(21-18-11)13-8-19(9-13)10-14(20)16-7-12-5-3-2-4-6-12;3-1(4)2(5)6/h2-6,13H,7-10H2,1H3,(H,16,20);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDVHJZASPNVQNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CN(C2)CC(=O)NCC3=CC=CC=C3.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate typically involves multiple steps:

Formation of the Oxadiazole Ring: The 1,2,4-oxadiazole ring can be synthesized via the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives under dehydrating conditions.

Synthesis of the Azetidine Ring: The azetidine ring is often formed through cyclization reactions involving β-amino alcohols or β-amino acids.

Benzylation: The benzyl group is introduced via nucleophilic substitution reactions, typically using benzyl halides.

Acetamide Formation: The acetamide moiety is formed by reacting the intermediate with acetic anhydride or acetyl chloride.

Oxalate Salt Formation: Finally, the oxalate salt is prepared by reacting the free base with oxalic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions can target the oxadiazole ring or the azetidine ring, potentially leading to ring-opening or hydrogenation products.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position or the acetamide nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under basic or acidic conditions.

Major Products

Oxidation: Benzaldehyde, benzoic acid derivatives.

Reduction: Reduced oxadiazole or azetidine derivatives.

Substitution: Various substituted benzyl or acetamide derivatives.

科学研究应用

Anticonvulsant Activity

One of the primary applications of N-benzyl derivatives, including N-benzyl-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate, is their potential as anticonvulsants. Research has shown that 2-substituted N-benzyl acetamidoacetamides exhibit significant anticonvulsant properties. For instance, a study reported that certain derivatives displayed ED50 values comparable to established anticonvulsants like phenytoin, indicating their potential efficacy in treating seizure disorders .

Table 1: Anticonvulsant Activity of Related Compounds

| Compound Name | ED50 (mg/kg) | Administration Route |

|---|---|---|

| N-benzyl-2-acetamido-3-methoxypropionamide (18) | 8.3 | Intraperitoneal |

| N-benzyl-2-acetamido-3-ethoxypropionamide (19) | 17.3 | Intraperitoneal |

| Phenytoin | 6.5 | Intraperitoneal |

Neuroprotective Properties

The oxadiazole moiety in the compound is associated with neuroprotective effects. Compounds containing oxadiazole have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's disease. The incorporation of the benzylpiperazine moiety enhances the compound's ability to cross the blood-brain barrier and exert neuroprotective effects against oxidative stress and reactive oxygen species .

Structure-Activity Relationship Studies

Research into the structure-activity relationship (SAR) of related compounds has provided insights into optimizing their pharmacological profiles. Variations in substituents on the oxadiazole ring have been shown to significantly influence biological activity. For example, modifications to the phenyl ring can enhance AChE inhibition and improve overall efficacy against neurodegenerative conditions .

Table 2: SAR Insights from Oxadiazole Derivatives

| Modification Type | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Increased AChE inhibition |

| Electron-donating groups | Decreased AChE inhibition |

| Substituted phenyl rings | Varied activity profiles |

Conclusion and Future Directions

This compound represents a promising compound with diverse applications in medicinal chemistry. Its anticonvulsant and neuroprotective properties highlight its potential for treating neurological disorders, while ongoing SAR studies may lead to more effective derivatives for various therapeutic applications.

Future research should focus on:

- In vivo studies to determine the pharmacokinetics and long-term safety of this compound.

- Exploration of its anticancer properties and mechanisms of action.

By continuing to investigate the applications of this compound, researchers can contribute significantly to developing new therapeutic agents.

作用机制

The mechanism of action of N-benzyl-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors through its functional groups. The oxadiazole ring may participate in hydrogen bonding or π-π interactions, while the azetidine ring could provide steric hindrance or electronic effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Key Structural Elements :

- 3-Methyl-1,2,4-oxadiazole : A common motif in bioactive compounds, contributing to metabolic stability and hydrogen bonding .

- Azetidine vs. Larger Rings : The 4-membered azetidine in the target compound contrasts with bicyclic systems in cephalosporins (e.g., 5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl in compound 16e), which may influence conformational rigidity and target binding .

- Substituents : The benzyl group distinguishes it from analogs like the 4-methylthiazol-2-yl group in ’s compound, which may alter lipophilicity and pharmacokinetics .

Physical and Chemical Properties

Melting Points and Solubility :

- 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde derivatives have melting points ranging from 105–135°C (), suggesting moderate thermal stability. The oxalate salt in the target compound likely improves aqueous solubility compared to neutral forms .

Spectroscopic Characterization :

- IR and NMR data for analogs (e.g., compound 28 in ) confirm oxadiazole (C=N-O) and amide (C=O) peaks, consistent with the target compound’s expected spectral profile .

Antimicrobial Potential :

- Cephalosporins with 3-methyl-1,2,4-oxadiazole moieties (e.g., 16b, 16e) target non-replicating Mycobacterium tuberculosis, suggesting the oxadiazole may enhance membrane penetration or target affinity .

Enzyme Inhibition :

Data Tables

Table 1: Structural Comparison of Selected Analogs

生物活性

N-benzyl-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

- Molecular Formula : C17H20N4O6

- Molecular Weight : 376.4 g/mol

- CAS Number : 1351612-10-6

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its pharmacological effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.

Anti-inflammatory Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant anti-inflammatory effects. For instance, studies have shown that derivatives of oxadiazole can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests that this compound may possess similar properties.

Anticancer Potential

The compound has also been investigated for its potential anticancer activity. In vitro assays demonstrated that it could induce apoptosis in cancer cell lines by activating caspase pathways. The presence of the azetidine ring structure is believed to enhance the compound's ability to penetrate cellular membranes and exert cytotoxic effects on malignant cells.

Antimicrobial Effects

Preliminary studies have suggested that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Summary of Biological Activities

Case Study 1: Anti-inflammatory Mechanism

In a study examining the anti-inflammatory properties of oxadiazole derivatives, researchers found that treatment with this compound resulted in a significant reduction in the levels of inflammatory markers in a murine model of arthritis. The compound was administered at varying doses, and the results indicated a dose-dependent response.

Case Study 2: Anticancer Efficacy

A recent investigation into the anticancer potential of this compound involved treating human breast cancer cells (MCF7) with different concentrations of this compound. The results demonstrated a marked decrease in cell viability and increased apoptosis rates compared to untreated controls.

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing N-benzyl-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate?

- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of oxadiazole precursors and subsequent coupling with azetidine derivatives. For example, chloroacetyl chloride can be used in amidation reactions under reflux with triethylamine as a base, followed by purification via recrystallization (e.g., pet-ether) to isolate the product . Reaction monitoring (e.g., TLC) and stoichiometric control are critical to minimize side products.

Q. How can this compound be structurally characterized to confirm purity and identity?

- Methodological Answer : Use a combination of analytical techniques:

- NMR (¹H/¹³C) to verify proton and carbon environments.

- IR spectroscopy to identify functional groups (e.g., oxadiazole C=N stretches).

- Mass spectrometry (HRMS or LC-MS) to confirm molecular weight.

- X-ray crystallography (if crystalline) for absolute configuration determination .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : Follow chemical hygiene plans, including:

- PPE : Gloves, lab coats, and eye protection.

- Ventilation : Use fume hoods for reactions involving volatile reagents.

- Waste disposal : Segregate halogenated/organic waste per institutional guidelines.

- Emergency procedures : Neutralize spills with inert absorbents and consult SDS for specific hazards .

Advanced Research Questions

Q. How can experimental design (DoE) optimize the synthesis yield and purity of this compound?

- Methodological Answer : Apply statistical DoE to identify critical variables (e.g., temperature, solvent ratio, catalyst loading). For instance, a factorial design can test interactions between parameters, while response surface methodology (RSM) refines optimal conditions. Computational tools (e.g., quantum chemical calculations) can predict reaction pathways to prioritize experimental trials .

Q. How should researchers resolve contradictions in biological activity data across different assays?

- Methodological Answer :

- Orthogonal validation : Repeat assays using alternative methods (e.g., fluorescence-based vs. colorimetric assays).

- Purity reassessment : Verify compound integrity via HPLC or DSC to rule out degradation.

- Contextual factors : Control cell line variability, serum concentration, and incubation times. Cross-reference with structural analogs to identify SAR trends .

Q. What in vitro/in vivo models are suitable for studying its pharmacokinetic and pharmacodynamic properties?

- Methodological Answer :

- In vitro : Use hepatic microsomes for metabolic stability assays or Caco-2 cells for permeability studies.

- In vivo : Rodent models (e.g., Sprague-Dawley rats) for bioavailability and tissue distribution. Monitor plasma levels via LC-MS/MS and correlate with efficacy endpoints (e.g., receptor occupancy) .

Q. What strategies ensure stability during long-term storage of this compound?

- Methodological Answer :

- Temperature : Store at -20°C under inert gas (argon/nitrogen) to prevent oxidation.

- Lyophilization : Convert to a stable salt form (e.g., oxalate) for hygroscopic precursors.

- Stability-indicating assays : Periodically test via HPLC-UV to detect degradation products .

Q. How can mechanistic studies elucidate its mode of action at the molecular level?

- Methodological Answer :

- Computational docking : Use software (e.g., AutoDock) to predict binding interactions with target proteins.

- Biochemical assays : Perform SPR (surface plasmon resonance) for binding affinity or enzymatic inhibition studies.

- Mutagenesis : Validate key residues in the target protein via site-directed mutagenesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。